Cas no 2648997-43-5 (2-Chloro-1-{2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}propan-1-one)

2-Chloro-1-{2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}propan-1-one is a structurally complex heterocyclic compound featuring a fused spirocyclic system with a difluorocyclopropane moiety. Its rigid bicyclic framework and electron-withdrawing fluorine substituents contribute to enhanced stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloroacetyl group provides a versatile handle for further functionalization, enabling selective derivatization under mild conditions. This compound’s unique architecture is particularly useful in the development of bioactive molecules, offering precise steric and electronic control in drug discovery applications. Its synthetic utility is underscored by its compatibility with a range of coupling and cyclization reactions.
2-Chloro-1-{2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}propan-1-one structure
2648997-43-5 structure
商品名:2-Chloro-1-{2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}propan-1-one
CAS番号:2648997-43-5
MF:C12H16ClF2NO
メガワット:263.711349487305
CID:5417191
PubChem ID:146077540

2-Chloro-1-{2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}propan-1-one 化学的及び物理的性質

名前と識別子

    • Z2763281512
    • 2648997-43-5
    • EN300-7560466
    • 2-chloro-1-{2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}propan-1-one
    • 2-Chloro-1-{2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}propan-1-one
    • インチ: 1S/C12H16ClF2NO/c1-7(13)10(17)16-8-2-3-9(16)5-11(4-8)6-12(11,14)15/h7-9H,2-6H2,1H3
    • InChIKey: YXBCYGUDEKJGQE-UHFFFAOYSA-N
    • ほほえんだ: ClC(C)C(N1C2CCC1CC1(C2)CC1(F)F)=O

計算された属性

  • せいみつぶんしりょう: 263.0888482g/mol
  • どういたいしつりょう: 263.0888482g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 360
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 20.3Ų

2-Chloro-1-{2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7560466-0.05g
2-chloro-1-{2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}propan-1-one
2648997-43-5 95.0%
0.05g
$587.0 2025-02-24
Enamine
EN300-7560466-1.0g
2-chloro-1-{2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}propan-1-one
2648997-43-5 95.0%
1.0g
$699.0 2025-02-24
Enamine
EN300-7560466-0.5g
2-chloro-1-{2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}propan-1-one
2648997-43-5 95.0%
0.5g
$671.0 2025-02-24
Enamine
EN300-7560466-0.25g
2-chloro-1-{2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}propan-1-one
2648997-43-5 95.0%
0.25g
$642.0 2025-02-24
Enamine
EN300-7560466-5.0g
2-chloro-1-{2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}propan-1-one
2648997-43-5 95.0%
5.0g
$2028.0 2025-02-24
Enamine
EN300-7560466-0.1g
2-chloro-1-{2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}propan-1-one
2648997-43-5 95.0%
0.1g
$615.0 2025-02-24
Enamine
EN300-7560466-10.0g
2-chloro-1-{2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}propan-1-one
2648997-43-5 95.0%
10.0g
$3007.0 2025-02-24
Enamine
EN300-7560466-2.5g
2-chloro-1-{2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}propan-1-one
2648997-43-5 95.0%
2.5g
$1370.0 2025-02-24

2-Chloro-1-{2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}propan-1-one 関連文献

2-Chloro-1-{2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}propan-1-oneに関する追加情報

Introduction to Compound CAS No. 2648997-43-5: 2-Chloro-1-{2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}propan-1-one

The compound with CAS No. 2648997-43-5, known as 2-Chloro-1-{2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}propan-1-one, is a highly specialized organic molecule with a complex structure and potential applications in various fields of chemistry and pharmacology. This compound is characterized by its unique spiro bicyclic framework, which combines a bicyclo[3.2.1]octane system with a cyclopropane ring, creating a rigid and potentially bioactive structure.

The azaspiro component of the molecule introduces nitrogen into the spiro junction, which can significantly influence the compound's electronic properties and reactivity. The presence of chlorine and fluorine substituents further enhances the molecule's versatility, as these halogens can participate in various chemical transformations or serve as leaving groups in substitution reactions.

Recent studies have highlighted the importance of spiro compounds in drug discovery due to their ability to adopt unique conformations that can interact with biological targets in novel ways. The bicyclo[3.2.1]octane system is particularly interesting because it provides a rigid framework that can stabilize specific stereochemical arrangements, which are often critical for bioactivity.

One of the most promising applications of this compound lies in its potential as a precursor for more complex molecules or as an intermediate in multi-step synthesis pathways. The difluoro substituents on the cyclopropane ring could serve as handles for further functionalization, enabling chemists to explore a wide range of structural modifications that could lead to new materials or therapeutic agents.

From a synthetic perspective, the construction of this compound involves advanced techniques such as spirocyclization reactions and precise halogenation strategies. The synthesis pathway likely requires careful control over reaction conditions to ensure the formation of the desired spiro structure without unwanted side products.

In terms of biological activity, compounds with similar frameworks have shown promise in modulating enzyme activity or acting as ligands for receptors. The combination of chlorine, fluorine, and nitrogen atoms in this molecule suggests that it could exhibit interesting pharmacokinetic properties, making it a valuable candidate for further biological evaluation.

Moreover, the study of such compounds contributes to our understanding of how structural features influence molecular behavior at the atomic level. For instance, the electronic effects of halogens and nitrogen atoms can be analyzed using computational chemistry tools, providing insights into their roles in stabilizing certain molecular interactions.

In conclusion, CAS No. 2648997-43-5 represents a fascinating example of modern organic chemistry's ability to design and synthesize complex molecules with potential applications across multiple disciplines. As research continues to uncover new synthetic routes and biological functions for such compounds, their significance in both academic and industrial settings is likely to grow.

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